molecular formula C37H35IN2O2 B12381029 G-quadruplex ligand 2

G-quadruplex ligand 2

Cat. No.: B12381029
M. Wt: 666.6 g/mol
InChI Key: JWESAWVFGDRSBW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

G-quadruplex ligand 2 is a compound that interacts with G-quadruplex structures, which are non-canonical nucleic acid secondary structures formed within guanine-rich strands of DNA or RNA. These structures are composed of stacked G-tetrads, stabilized by monovalent cations such as potassium or sodium .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of G-quadruplex ligand 2 typically involves the use of organic synthesis techniques. One common approach is the condensation of aromatic amines with aldehydes or ketones, followed by cyclization reactions to form the desired ligand structure . The reaction conditions often include the use of solvents such as dimethyl sulfoxide or acetonitrile, and catalysts like trifluoroacetic acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated synthesis platforms can also enhance the efficiency of production .

Properties

Molecular Formula

C37H35IN2O2

Molecular Weight

666.6 g/mol

IUPAC Name

N,N-bis(4-methoxyphenyl)-4-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]aniline;iodide

InChI

InChI=1S/C37H35N2O2.HI/c1-37(2)35(38(3)34-24-13-27-8-6-7-9-33(27)36(34)37)25-12-26-10-14-28(15-11-26)39(29-16-20-31(40-4)21-17-29)30-18-22-32(41-5)23-19-30;/h6-25H,1-5H3;1H/q+1;/p-1

InChI Key

JWESAWVFGDRSBW-UHFFFAOYSA-M

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=CC=C(C=C4)N(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C.[I-]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC=C(C=C4)N(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C.[I-]

Origin of Product

United States

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